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Compound of Interest

Compound Name: 2,4,6-Triphenylpyridine

Cat. No.: B1295210

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Triphenylpyridine, a significant heterocyclic compound with applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Introduction

2,4,6-Triphenylpyridine is a triaryl-substituted pyridine derivative. Its rigid, planar structure and
potential for functionalization make it a valuable scaffold in the design of novel organic
materials and pharmaceutical agents. Accurate and detailed spectroscopic data are paramount
for its unambiguous identification and for understanding its chemical behavior. This guide
presents a compilation of its characteristic tH NMR, 3C NMR, IR, and MS data, supplemented
with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4,6-Triphenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR spectra of 2,4,6-Triphenylpyridine are characterized by
signals in the aromatic region.

Table 1: *H NMR Spectroscopic Data of 2,4,6-Triphenylpyridine

Chemical Shift . . .
Multiplicity Integration Assignment Reference
(3) ppm
H-2', H-6' of 2,6-
8.35-8.31 m 4H _ [1]
diphenyl groups
H-2', H-6' of 2,6-
8.21 d,J=71Hz 4H _ [2]
diphenyl groups
H-2', H-6' of 2,6-
8.20 d,J=75Hz 4H _ [3]
diphenyl groups
H-3, H-5 of
7.96 S 2H S [1]
pyridine ring
H-3, H-5 of
7.90 s 2H S [2]
pyridine ring
H-3, H-5 of
7.89 s 2H o [3]
pyridine ring
7.82-7.80 m 2H Aromatic protons  [1]
7.76 d,J=6.9Hz 2H Aromatic protons  [2]
7.74 d,J=75Hz 2H Aromatic protons  [3]
7.66-7.51 m 9H Aromatic protons  [1]
7.60-7.41 m 9H Aromatic protons  [2]
7.54-7.43 m 9H Aromatic protons  [3]

Note: Solvent for all referenced *H NMR data is CDCls. The spectrometer frequencies ranged
from 400 to 500 MHz.
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Table 2: 13C NMR Spectroscopic Data of 2,4,6-Triphenylpyridine
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Chemical Shift (6) ppm

Assignment

Reference

157.5 C-2, C-6 of pyridine ring [2][3]
157.32 (2x) C-2, C-6 of pyridine ring [1]
150.2 C-4 of pyridine ring [2][3]
149.99 C-4 of pyridine ring [1]
139.6 C-1' of 2,6-diphenyl groups [2][3]
139.45 (2x) C-1' of 2,6-diphenyl groups [1]
139.1 C-1" of 4-phenyl group [2]
138.87 C-1" of 4-phenyl group [1]
129.2 Aromatic CH [2]
129.1 Aromatic CH [3]
129.0 Aromatic CH [2][3]
128.96 (2x) Aromatic CH [1]
128.93 (2x) Aromatic CH [1]
128.9 Aromatic CH [3]
128.83 Aromatic CH [1]
128.7 Aromatic CH [3]
128.58 (4x) Aromatic CH [1]
128.5 Aromatic CH [2]
127.2 Aromatic CH [2][3]
127.1 Aromatic CH [2][3]
127.03 (6x) Aromatic CH [1]
117.1 C-3, C-5 of pyridine ring [2][3]
116.93 (2x) C-3, C-5 of pyridine ring [1]
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Note: Solvent for all referenced 3C NMR data is CDCIs. The spectrometer frequencies were
100 or 125 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2,4,6-Triphenylpyridine is dominated by absorptions corresponding to aromatic
C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,4,6-Triphenylpyridine

Wavenumber (cm—?) Intensity Assignment

~3050 Medium Aromatic C-H stretching

C=C stretching (pyridine ring

~1600-1580 Strong ]
and phenyl rings)
~1500-1400 Medium-Strong Aromatic C=C stretching
C-H out-of-plane bending
~750-770 Strong ]
(monosubstituted benzene)
C-H out-of-plane bending
~690-710 Strong

(monosubstituted benzene)

Note: The data is based on a typical gas-phase FTIR spectrum. The exact peak positions may
vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and elucidation of the
structure. The electron ionization (EI) mass spectrum of 2,4,6-Triphenylpyridine shows a
prominent molecular ion peak.

Table 4: Mass Spectrometry Data for 2,4,6-Triphenylpyridine
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m/z Relative Intensity Assignment Reference

[M+H]* (Calculated for

308.1439 - CashioN) [1]
308.1447 - [M+H]* (Found) [1]
307 High [M]*

306 Moderate [M-H]*

230 Moderate [M - CeHs]*

153.5 Low [M]2+

Note: The fragmentation pattern is based on typical electron ionization (El) mass spectra.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for 2,4,6-Triphenylpyridine.

NMR Spectroscopy

e Sample Preparation: A sample of 5-10 mg of 2,4,6-Triphenylpyridine is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 or 500 MHz
spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise
ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (& 0.00).

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 or 125 MHz, respectively. The spectrum is typically acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. The
chemical shifts are reported in ppm relative to the solvent peak of CDCls (o 77.16).

IR Spectroscopy
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KBr Pellet Method: A small amount of 2,4,6-Triphenylpyridine (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is
placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

Thin Film Method: A few milligrams of the compound are dissolved in a volatile solvent (e.g.,
dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The
solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The

spectrum is then recorded.

Mass Spectrometry

Electron lonization (EIl) Mass Spectrometry: A small amount of the sample is introduced into
the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography. The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV). The resulting ions are accelerated and separated based on their

mass-to-charge ratio by a mass analyzer.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the
correlation of spectroscopic data with the chemical structure of 2,4,6-Triphenylpyridine.
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Spectroscopic Data Correlation
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IR:
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MS:
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Triphenylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295210#spectroscopic-data-of-2-4-6-
triphenylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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